molecular formula C27H26N2O B452936 2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide

2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide

Cat. No.: B452936
M. Wt: 394.5g/mol
InChI Key: APDIXDNQTCIWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide is a complex organic compound with the molecular formula C27H26N2O and a molecular weight of 394.50814 g/mol . This compound is known for its unique structure, which includes a quinoline ring, a phenyl group, and an isopropylphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline ring and the subsequent attachment of the phenyl and isopropylphenyl groups. One common method for synthesizing quinoline derivatives is the Pfitzinger reaction, which involves the condensation of an aryl amine with a β-ketoester. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline ring structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide can be compared to other quinoline derivatives, such as:

The unique combination of the quinoline ring, phenyl group, and isopropylphenyl group in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H26N2O

Molecular Weight

394.5g/mol

IUPAC Name

2-phenyl-N-[1-(4-propan-2-ylphenyl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C27H26N2O/c1-18(2)20-13-15-21(16-14-20)19(3)28-27(30)24-17-26(22-9-5-4-6-10-22)29-25-12-8-7-11-23(24)25/h4-19H,1-3H3,(H,28,30)

InChI Key

APDIXDNQTCIWKB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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